molecular formula C9H20N2 B13173729 1-[(Ethylamino)methyl]cyclohexan-1-amine

1-[(Ethylamino)methyl]cyclohexan-1-amine

Cat. No.: B13173729
M. Wt: 156.27 g/mol
InChI Key: HPJJIZJQWMLOMP-UHFFFAOYSA-N
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Description

1-[(Ethylamino)methyl]cyclohexan-1-amine is a chemical compound with the molecular formula C₉H₂₀N₂ It is a cyclohexane derivative with an ethylamino group attached to the cyclohexane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(Ethylamino)methyl]cyclohexan-1-amine typically involves the reaction of cyclohexanone with ethylamine in the presence of a reducing agent. One common method is the reductive amination of cyclohexanone using sodium cyanoborohydride as the reducing agent. The reaction is carried out under mild conditions, usually at room temperature, and yields the desired amine product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control of reaction conditions and higher yields. The process involves the same basic steps as the laboratory synthesis but is optimized for large-scale production.

Chemical Reactions Analysis

Types of Reactions

1-[(Ethylamino)methyl]cyclohexan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: It can be reduced to form secondary or tertiary amines.

    Substitution: The ethylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.

Major Products Formed

    Oxidation: Cyclohexanone derivatives.

    Reduction: Secondary or tertiary amines.

    Substitution: Various substituted cyclohexane derivatives.

Scientific Research Applications

1-[(Ethylamino)methyl]cyclohexan-1-amine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of other complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, including analgesic and anesthetic effects.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[(Ethylamino)methyl]cyclohexan-1-amine involves its interaction with specific molecular targets in biological systems. It is believed to act on neurotransmitter receptors, modulating their activity and leading to various physiological effects. The exact pathways and molecular targets are still under investigation, but it is known to affect the central nervous system.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexanone: A precursor in the synthesis of 1-[(Ethylamino)methyl]cyclohexan-1-amine.

    Cyclohexylamine: A related compound with similar structural features.

    Ethylamine: Another related compound used in the synthesis of this compound.

Uniqueness

This compound is unique due to its specific combination of a cyclohexane ring and an ethylamino group

Properties

Molecular Formula

C9H20N2

Molecular Weight

156.27 g/mol

IUPAC Name

1-(ethylaminomethyl)cyclohexan-1-amine

InChI

InChI=1S/C9H20N2/c1-2-11-8-9(10)6-4-3-5-7-9/h11H,2-8,10H2,1H3

InChI Key

HPJJIZJQWMLOMP-UHFFFAOYSA-N

Canonical SMILES

CCNCC1(CCCCC1)N

Origin of Product

United States

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